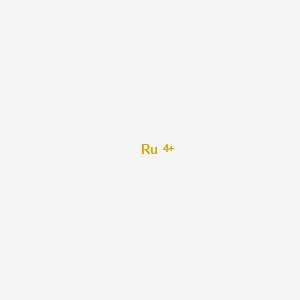

Ruthenium(4+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ruthenium(4+) is a monoatomic tetracation.

科学的研究の応用

Ruthenium in Biomedical Applications

Ruthenium, a platinum group metal, exhibits a diverse range of applications, particularly in the biomedical field. Its complexes are used in diagnostics, for instance, in the determination of calcitonin levels, which aids in diagnosing and treating diseases related to thyroid and parathyroid glands. In addition, Ruthenium complexes demonstrate immunosuppressive properties and are effective against a wide range of parasitic diseases. Remarkably, Ruthenium's ability to bind to DNA and inhibit its replication is harnessed in cancer treatment, showcasing the element's potential in medical applications (Sahu et al., 2018).

Industrial and Chemical Applications

Ruthenium finds extensive use in various industrial and chemical applications. It serves as a hardener in alloys with platinum and palladium, and significantly enhances titanium's resistance to corrosion. Ruthenium's high formal oxidation states, particularly the volatile and toxic RuO4, are leveraged in specific industrial processes. Moreover, the discovery of ruthenium complexes capable of catalyzing synthetic nitrogen-fixation heralded a new avenue of research, albeit without supplanting the Haber–Bosch process so far. This element's involvement in groundbreaking scientific discoveries and technologies, like the development of air and moisture-tolerant homogeneous ruthenium catalysts for alkene metathesis, further underscores its importance (Higgins, 2010).

Ruthenium in Nuclear Energy and Cancer Treatment

As part of the platinum group metals, radioactive isotopes of Ruthenium play critical roles in the nuclear field. Ruthenium-106, a by-product in nuclear reactors and spent nuclear fuel reprocessing, poses environmental challenges due to its potential release during accidents or nuclear tests. Conversely, Ruthenium-106 is also utilized beneficially in brachytherapy for cancer treatment, illustrating the dual facets of this element in both energy production and medical therapy (Zuba et al., 2020).

Photochemistry and Photophysics of Ruthenium

In the realm of photochemistry, Ruthenium(II) polypyridine complexes are extensively studied due to their unique combination of chemical stability, redox properties, luminescence, and excited-state reactivity. These complexes are pivotal in supramolecular photochemistry and photophysics, contributing to advancements in light harvesting, photoinduced charge separation, and photocatalytic processes. Their interaction with biological systems and potential in dye-sensitized photoelectrochemical cells also highlight the versatile applications of Ruthenium in emerging scientific fields (Campagna et al., 2007).

特性

分子式 |

Ru+4 |

|---|---|

分子量 |

101.1 g/mol |

IUPAC名 |

ruthenium(4+) |

InChI |

InChI=1S/Ru/q+4 |

InChIキー |

RADGOBKLTHEUQO-UHFFFAOYSA-N |

SMILES |

[Ru+4] |

正規SMILES |

[Ru+4] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

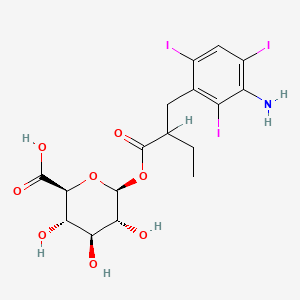

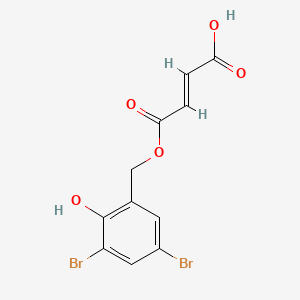

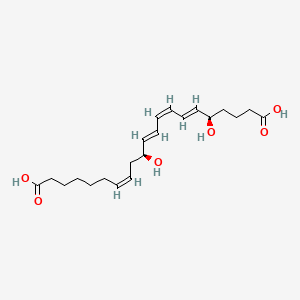

![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238516.png)